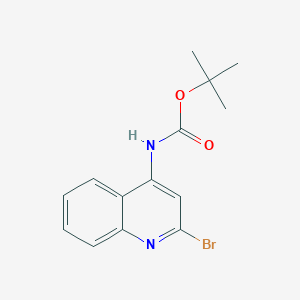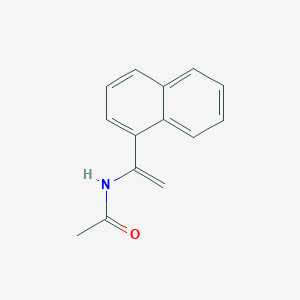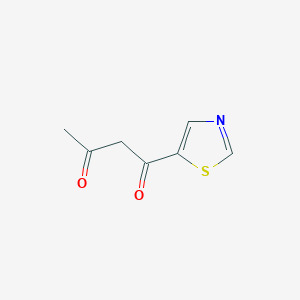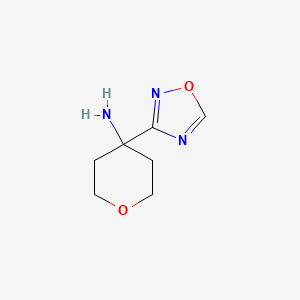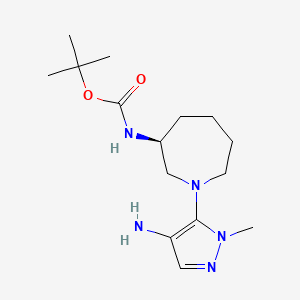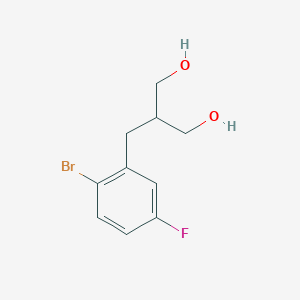
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.10 g/mol . This compound is part of the class of organic compounds known as bromides and fluorinated building blocks. It is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Sodium hydride is used in tetrahydrofuran (THF) at 0°C for 1 hour.
Step 2: The reaction mixture is then stirred at 20°C for 3 hours.
Step 3: Sodium tetrahydroborate is added in methanol and THF, and the reaction is carried out at 0-20°C for 4 hours.
Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Addition Reactions: The compound can participate in addition reactions with electrophiles due to the presence of the benzyl group.
Common reagents used in these reactions include sodium hydride, sodium tetrahydroborate, and various solvents like THF and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is utilized in several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene rings . The hydroxyl groups can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol can be compared with other similar compounds such as:
2-Bromo-2-nitropropane-1,3-diol (Bronopol): A widely used antimicrobial compound with similar brominated and hydroxyl functional groups.
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated diol used as a flame retardant.
Propriétés
Formule moléculaire |
C10H12BrFO2 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
2-[(2-bromo-5-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
Clé InChI |
YBQBMKQKGCLJPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CC(CO)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


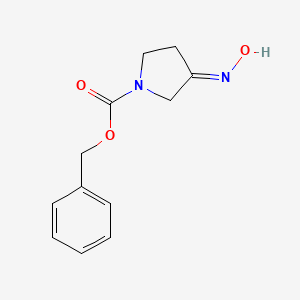
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)


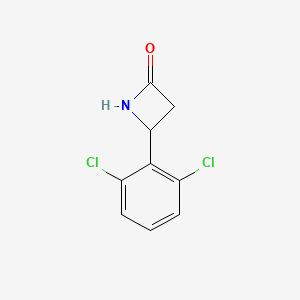

![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
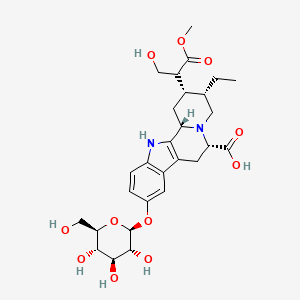
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
